molecular formula C26H23ClFN3O3S B2873240 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-08-5

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2873240
CAS RN: 1115382-08-5
M. Wt: 512
InChI Key: GGDAWXWUAVJEMB-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O3S and its molecular weight is 512. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is structurally related to quinazoline derivatives, which have been extensively studied for their synthesis and biological activities. For example, quinazolinones and their derivatives exhibit antimicrobial activities against a range of pathogens. A study conducted by Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, demonstrating significant antifungal and antibacterial activities. This suggests that structurally related compounds, such as the one , may also possess antimicrobial properties, warranting further investigation into their potential as antimicrobial agents (N. Patel & S. D. Patel, 2010).

Synthesis and Analgesic Activity

Another area of application for compounds with a quinazoline backbone is in the development of analgesic agents. Research by Saad, Osman, and Moustafa (2011) on pyrazoles and triazoles bearing a quinazoline moiety highlighted their synthesis and evaluation for analgesic activity. Their findings indicate that modifications to the quinazoline core can lead to compounds with potential analgesic properties, suggesting that further exploration into derivatives such as 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could reveal new pain management solutions (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).

Synthesis and Cytotoxic Activity

Quinazoline derivatives have also been synthesized and evaluated for their cytotoxic activity, indicating their potential in cancer therapy. For instance, a study by Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which showed significant growth delays in in vivo colon 38 tumors in mice. This research underlines the importance of quinazoline derivatives in the development of new anticancer agents and suggests that compounds like 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could be valuable in the search for novel cancer treatments (X. Bu, L. W. Deady, G. J. Finlay, B. C. Baguley, & W. A. Denny, 2001).

properties

IUPAC Name

3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-10-11-19-23(14-18)30-26(35-16-20-21(27)8-5-9-22(20)28)31(25(19)33)15-17-6-3-2-4-7-17/h2-11,14H,12-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDAWXWUAVJEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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